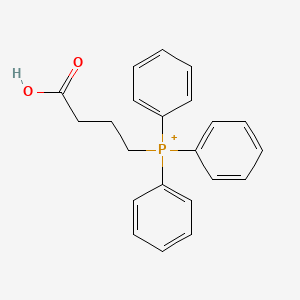
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, formaldehyde, and ammonia or primary amines.
Substitution Reactions: Introducing the butyl group and the p-isopentoxyphenyl group through nucleophilic substitution reactions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potentially forming N-oxides.
Reduction: Reducing the imidazole ring or substituents.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring or the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible therapeutic applications, such as antimicrobial or antifungal agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-Butylimidazole: Lacking the p-isopentoxyphenyl group.
4-(p-Isopentoxyphenyl)imidazole: Lacking the butyl group.
Uniqueness
Imidazole, 1-butyl-4-(p-isopentoxyphenyl)-, hydrochloride is unique due to the presence of both the butyl and p-isopentoxyphenyl groups, which may confer specific chemical and biological properties not found in simpler imidazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
40405-68-3 |
|---|---|
Formule moléculaire |
C18H27ClN2O |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
1-butyl-4-[4-(3-methylbutoxy)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-4-5-11-20-13-18(19-14-20)16-6-8-17(9-7-16)21-12-10-15(2)3;/h6-9,13-15H,4-5,10-12H2,1-3H3;1H |
Clé InChI |
XZGDCJNFNWNIDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCCC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)


![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)
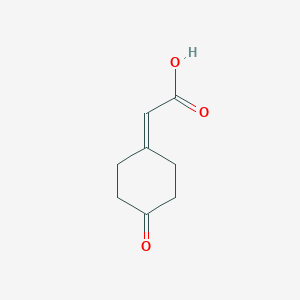
![N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14145397.png)
![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
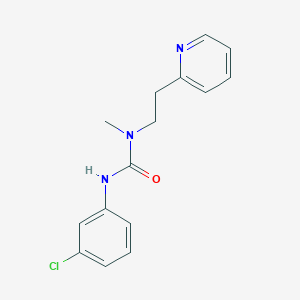
![2-[Cyclohexyl(ethyl)amino]ethyl-triphenylphosphanium;bromide](/img/structure/B14145416.png)
![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)
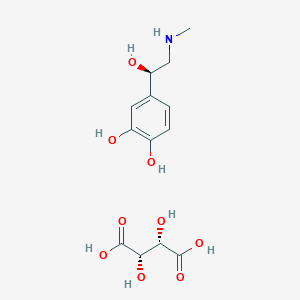
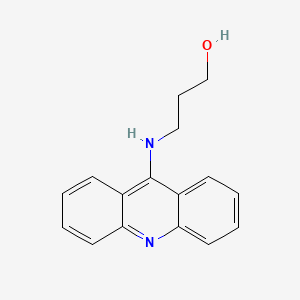
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
